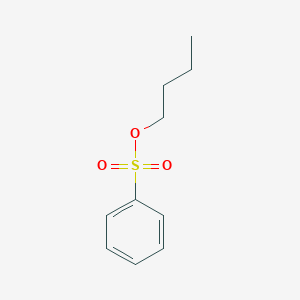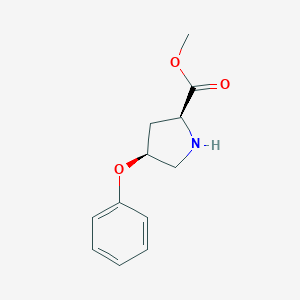![molecular formula C₁₀H₁₉NO₅S B138871 N-[(2S,3R,4R,5S,6R)-2-Ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide CAS No. 122331-70-8](/img/structure/B138871.png)
N-[(2S,3R,4R,5S,6R)-2-Ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-[(2S,3R,4R,5S,6R)-2-Ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is a structurally complex molecule that may have potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer some aspects of its behavior and properties.
Synthesis Analysis
The synthesis of related acetamide compounds typically involves multi-step organic reactions, often starting with an acetic acid derivative that is then coupled with an amine or other nucleophilic species. For example, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved by reacting ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in the presence of lutidine and TBTU in dry dichloromethane conditions . This suggests that the synthesis of N-[(2S,3R,4R,5S,6R)-2-Ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide might also involve the coupling of a sugar-derived acetic acid with an amine-containing ethylsulfanyl group under similar conditions.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized by spectroscopic techniques such as NMR and LC-MS, as well as by X-ray crystallography . These methods can reveal the presence of intramolecular hydrogen bonds and other structural features that are crucial for the biological activity of the compound. For instance, the crystal structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide exhibits intermolecular hydrogen bonds, which could be indicative of how N-[(2S,3R,4R,5S,6R)-2-Ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide might interact with biological targets .
Chemical Reactions Analysis
The reactivity of acetamide derivatives can be influenced by the electronic properties of the substituents attached to the nitrogen atom of the acetamide group. For example, the study of N-[4-(Ethylsulfamoyl)phenyl]acetamide showed that the compound's reactivity in different solvents could be analyzed using HOMO-LUMO gap energy calculations and molecular electrostatic potential (MEP) analysis . These methods could also be applied to understand the reactivity of N-[(2S,3R,4R,5S,6R)-2-Ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide in various biological and chemical contexts.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, can be predicted using computational methods. The ADMET properties and molecular docking studies can provide insights into the drug-likeness and potential biological targets of these compounds . For instance, molecular docking studies have been used to investigate the anticancer activities of similar compounds by targeting specific receptors . These methods could be employed to predict the behavior of N-[(2S,3R,4R,5S,6R)-2-Ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide in a biological system.
Applications De Recherche Scientifique
Glutaminase Inhibition for Cancer Treatment
The study by Shukla et al. (2012) details the design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide 3 (BPTES) analogs, including compounds structurally related to N-[(2S,3R,4R,5S,6R)-2-Ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide, as glutaminase inhibitors. This research highlights the therapeutic potential of glutaminase inhibition in cancer treatment, with specific analogs demonstrating potent inhibition and better solubility compared to BPTES, thus offering a promising avenue for developing new anticancer agents (Shukla et al., 2012).
Antibacterial and Anti-enzymatic Applications
Nafeesa et al. (2017) synthesized a series of N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide, investigating their antibacterial and anti-enzymatic potential. The study underscores the multifunctional moieties of these compounds, demonstrating significant antibacterial activity against gram-negative and gram-positive bacteria, thereby indicating the potential of these compounds in developing new antimicrobial agents (Nafeesa et al., 2017).
Coordination Chemistry and Antioxidant Activity
Research by Chkirate et al. (2019) on novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, including those structurally related to the compound , sheds light on the effect of hydrogen bonding on self-assembly processes and their antioxidant activities. This study not only expands the understanding of coordination chemistry but also showcases the significant antioxidant potential of these complexes, suggesting their applicability in mitigating oxidative stress-related conditions (Chkirate et al., 2019).
Chemical Synthesis and Characterization
Efforts by Valiullina et al. (2020) involve the primary amine–promoted ring opening in carbapenem-derived p-nitrobenzyl esters, leading to the synthesis of compounds structurally similar to N-[(2S,3R,4R,5S,6R)-2-Ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide. This research contributes to the field of organic synthesis, offering new methodologies for generating complex molecules with potential pharmaceutical applications (Valiullina et al., 2020).
Analytical Chemistry Applications
Shesha et al. (2022) developed and validated an RP-UPLC method for the simultaneous estimation of Etoricoxib and Thiocolchicoside in tablets, showcasing the application of N-[(2S,3R,4R,5S,6R)-2-Ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide related compounds in analytical chemistry, particularly in pharmaceutical analysis. This research underscores the importance of advanced analytical techniques in ensuring the quality and efficacy of combination drugs (Shesha et al., 2022).
Propriétés
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5S/c1-3-17-10-7(11-5(2)13)9(15)8(14)6(4-12)16-10/h6-10,12,14-15H,3-4H2,1-2H3,(H,11,13)/t6-,7-,8-,9-,10+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDKHCZSFYJVMF-IGORNWKESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1C(C(C(C(O1)CO)O)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10446935 |
Source


|
| Record name | FT-0668130 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
122331-70-8 |
Source


|
| Record name | FT-0668130 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (2-chlorophenyl)[(3E)-3-(2-ethoxy-2-oxoethylidene)-4-hydroxypiperidin-1-yl]acetate](/img/structure/B138793.png)
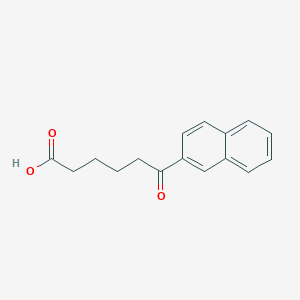


![(S)-N-(4-Fluorophenyl)-1-[hydroxy[4-(phenylmethoxy)phenyl]methyl]-4-oxo-cyclohexanecarboxamide](/img/structure/B138802.png)

![3-Methylbenzo[d]isoxazol-6-amine](/img/structure/B138811.png)
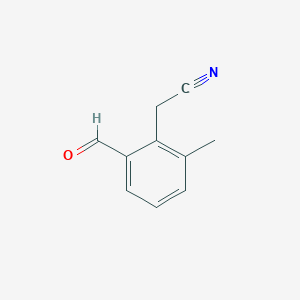
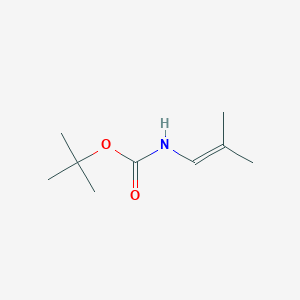
![8-[(S)-Hydroxy[4-benzyloxyphenyl]methyl]-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid Ethyl Ester](/img/structure/B138816.png)

